molecular formula C16H9Cl2F3N4O B1406992 5-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazole-1-carboxylic acid (4-chloro-phenyl)-amide CAS No. 1311278-54-2

5-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazole-1-carboxylic acid (4-chloro-phenyl)-amide

Cat. No.: B1406992
CAS No.: 1311278-54-2
M. Wt: 401.2 g/mol
InChI Key: LHXMCKSBLWZPAD-UHFFFAOYSA-N
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Description

5-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazole-1-carboxylic acid (4-chloro-phenyl)-amide is a useful research compound. Its molecular formula is C16H9Cl2F3N4O and its molecular weight is 401.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

  • A series of novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid were synthesized, showing potent antiproliferative activities against human cancer cell lines, including liver, breast, and colon carcinoma. Compound 4j exhibited promising cytotoxic activity and induced apoptotic cell death (Şeyma Cankara Pirol et al., 2014).
  • Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives were prepared, displaying promising bioactivity against lung, breast, prostate, and cervical cancer cell lines at micro molar concentration (Kurumurthy Chavva et al., 2013).

Synthesis of Novel Compounds

  • Research on the synthesis of novel 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide compounds was conducted, highlighting the process of acyl chlorination and amidation with cyclic amine, demonstrating the chemical versatility of such structures (Yang Yun-shang, 2010).

Insecticidal Applications

  • A study on the design and synthesis of 1-substituted-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives revealed that altering the amide position could lead to compounds with significant insecticidal activities against various pests, offering potential alternatives for agricultural pest management (Zhi-bing Wu et al., 2017).

Molecular Dynamic Studies for Breast Cancer Treatment

  • Novel amide derivatives were synthesized and evaluated for their antiproliferative activity against the MCF7 breast cancer cell line. Graph Theoretical analysis, in silico modeling, and molecular dynamic studies were conducted to assess their potential in cancer treatment (T. Panneerselvam et al., 2022).

Properties

IUPAC Name

N-(4-chlorophenyl)-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2F3N4O/c17-10-1-3-11(4-2-10)24-15(26)25-13(5-6-23-25)14-12(18)7-9(8-22-14)16(19,20)21/h1-8H,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXMCKSBLWZPAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)N2C(=CC=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazole-1-carboxylic acid (4-chloro-phenyl)-amide
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5-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazole-1-carboxylic acid (4-chloro-phenyl)-amide
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5-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazole-1-carboxylic acid (4-chloro-phenyl)-amide
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5-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazole-1-carboxylic acid (4-chloro-phenyl)-amide
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5-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazole-1-carboxylic acid (4-chloro-phenyl)-amide
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5-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazole-1-carboxylic acid (4-chloro-phenyl)-amide

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